molecular formula C14H14O3S B13345782 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde

4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde

Katalognummer: B13345782
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: OCEPWJMZTNWPNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a methoxy-methylphenoxy group and an aldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde typically involves the condensation of 2-methoxy-4-methylphenol with thiophene-2-carbaldehyde under specific reaction conditions. One common method is the use of a base-catalyzed reaction where the phenol is first deprotonated to form a phenoxide ion, which then reacts with the aldehyde group on the thiophene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carboxylic acid.

    Reduction: 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and methylphenoxy groups may also contribute to its overall bioactivity by influencing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde is unique due to the combination of its thiophene ring and aldehyde group, which confer distinct chemical reactivity and potential applications in various fields. Its structural features allow for diverse chemical modifications and functionalization, making it a versatile compound for research and industrial purposes.

Eigenschaften

Molekularformel

C14H14O3S

Molekulargewicht

262.33 g/mol

IUPAC-Name

4-[(2-methoxy-4-methylphenoxy)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C14H14O3S/c1-10-3-4-13(14(5-10)16-2)17-8-11-6-12(7-15)18-9-11/h3-7,9H,8H2,1-2H3

InChI-Schlüssel

OCEPWJMZTNWPNJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OCC2=CSC(=C2)C=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.